molecular formula C6H5BrN4S2 B1386049 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 1152598-88-3

4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1386049
CAS No.: 1152598-88-3
M. Wt: 277.2 g/mol
InChI Key: YAFSDTHJIZWZKO-UHFFFAOYSA-N
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Description

4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal and materials chemistry research. It belongs to the class of 1,2,4-triazole-3-thiols, which are five-membered heterocyclic rings containing three nitrogen and two carbon atoms, and are known to exhibit a wide spectrum of biological activities . The presence of both hard nitrogen and soft sulfur donor atoms in its structure makes it an excellent polydentate ligand for coordinating with various metal ions, such as Ni(II), Cu(II), and Zn(II), to form chelate complexes which are more stable than those derived from monodentate ligands . Researchers investigate 1,2,4-triazole-3-thione derivatives like this one for their potential pharmacological properties. These compounds have been reported to demonstrate anticonvulsant, antimicrobial, antifungal, antiviral, and anticancer activities in scientific studies . The specific substitution with a bromo-thienyl group may influence its electronic properties, reactivity, and interaction with biological targets, making it a valuable building block for developing new therapeutic agents or functional materials. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-3-(5-bromothiophen-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S2/c7-4-2-1-3(13-4)5-9-10-6(12)11(5)8/h1-2H,8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFSDTHJIZWZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The bromothienyl group can be reduced under specific conditions to yield the corresponding thiophene derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiophene derivatives.

    Substitution: N-substituted triazole derivatives.

Scientific Research Applications

Chemistry: 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and as a lead compound for the development of anticancer drugs. Its interactions with specific enzymes and receptors are of particular interest.

Industry: In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but its ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 5-bromo-2-thienyl substituent. Key analogs and their distinguishing features include:

Compound Name Substituent at Position 5 Key Properties/Applications Reference
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl Precursor for Schiff bases; nitro group enhances electrophilicity
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridin-4-yl Antioxidant activity via electron-donating NH₂/SH
4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl Anti-tubercular activity; fluorine improves bioavailability
4-Amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol 1,4-Benzodioxane Forms triazolothiadiazoles via cyclization
4-Amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 5-Methylpyrazole Ligand for coordination chemistry

Biological Activity

4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C₆H₄BrN₄S, and it is characterized by a triazole ring fused with a thiophene ring, which enhances its reactivity and biological interactions.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various pathogens.
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines such as MCF-7 and A549. The mechanism involves disrupting microtubule formation and preventing tubulin polymerization .
  • Enzyme Inhibition : It has been shown to inhibit several enzymes, including aromatase and alkaline phosphatases, which are crucial in various biochemical pathways related to cancer and other diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes due to the presence of the triazole and thiol groups, facilitating hydrogen bond formation and enhancing its inhibitory effects .

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value lower than that of conventional chemotherapeutics. Further investigations revealed that the compound disrupts the microtubule network within cancer cells .
  • Antibacterial Efficacy : In vitro tests against pathogenic bacteria demonstrated that this compound exhibited potent antibacterial activity. It was particularly effective against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityIC50 (μg/mL)Mechanism
This compoundAnticancer<64.5Disrupts microtubule formation
4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiolAntimicrobial>100Unknown
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolAntiviral80Inhibits viral replication

Synthesis Methods

The synthesis of this compound involves several routes including:

  • Reaction between 4-amino-5-mercaptotriazole and α-halocarbonyl compounds.
  • Cyclization reactions involving thiol groups followed by alkylation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol

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